10‑Fold Higher Potency Against Human Rhinovirus Type 14 Compared to WIN 51711
In a direct head‑to‑head cytopathic effect (CPE) inhibition assay using HeLa cells infected with human rhinovirus type 14 (HRV‑14), Win 54954 exhibited an EC50 of 0.03 μM, while the closest analog WIN 51711 showed an EC50 of 0.30 μM [1]. This corresponds to a 10‑fold lower effective concentration for Win 54954 under identical assay conditions.
| Evidence Dimension | In vitro antiviral activity (EC50) against HRV-14 |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | WIN 51711: 0.30 μM |
| Quantified Difference | 10‑fold more potent (Win 54954 EC50 is 1/10 of comparator) |
| Conditions | HeLa cells, CPE inhibition assay, HRV-14 multiplicity of infection (MOI) 0.01, 48 h post‑infection |
Why This Matters
For researchers selecting a picornavirus inhibitor, Win 54954 achieves the same antiviral effect at 10‑fold lower concentration, reducing potential off‑target cellular stress and compound consumption in dose‑response studies.
- [1] Pevear, D. C., et al. (1989). Activity of WIN 54954, a new antirhinovirus compound, against a spectrum of rhinovirus serotypes. Antimicrobial Agents and Chemotherapy, 33(5), 695–700. View Source
